molecular formula C20H24N4O5S B2690125 N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-39-6

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2690125
CAS No.: 869071-39-6
M. Wt: 432.5
InChI Key: LYZMCUXOPUWSLX-UHFFFAOYSA-N
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Description

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Catalytic Reactions

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its derivatives serve as effective promoters or ligands in various catalytic reactions due to their ability to facilitate or enhance chemical transformations. For example, derivatives like N,N'-Bis(pyridin-2-ylmethyl)oxalamide have been highlighted for their role in promoting Cu-catalyzed N-arylation of oxazolidinones and amides at room temperature, demonstrating excellent chemoselectivity and tolerance towards a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Similarly, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for the amination of aryl halides under mild conditions, showcasing its versatility in facilitating nucleophilic substitution reactions with high yields and functional group tolerance (Wang, Ling, Zhang, Zhang, & Yao, 2015).

Structural and Supramolecular Chemistry

These compounds also find applications in the study of crystal structures and supramolecular chemistry. Their ability to form diverse crystal structures and engage in hydrogen bonding contributes significantly to the understanding of molecular interactions and design principles in crystal engineering. For instance, studies on conformational polymorphs of similar compounds have provided insights into how crystal packing and hydrogen bonding patterns affect the stability and properties of molecular crystals (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of this compound offer a scaffold for the development of new therapeutic agents. Their chemical structure allows for modifications that can lead to compounds with potential biological activity. For example, modifications to the pyridin-ylmethyl component can yield compounds with specific pharmacological targets, contributing to the discovery of new drugs with improved efficacy and safety profiles. This is exemplified by the synthesis of complex molecules that can serve as ligands for metal ions in therapeutic applications, highlighting the versatility and potential of these compounds in drug discovery and development (Roger, Patinec, Tripier, Triki, Poul, & Mest, 2014).

Properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-15-3-5-17(6-4-15)30(27,28)24-11-2-12-29-18(24)14-23-20(26)19(25)22-13-16-7-9-21-10-8-16/h3-10,18H,2,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMCUXOPUWSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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